ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of a chlorinating agent, such as thionyl chloride, to introduce the chloro substituent .
Industrial Production Methods
Industrial production methods for this compound often utilize batch or continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions modify the amino group .
Scientific Research Applications
Ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Pharmaceuticals: It is used in the development of potential drug candidates due to its biological activity.
Agrochemicals: The compound is explored for its potential use in pesticides and herbicides.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The chloro and amino groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of both chloro and amino substituents on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H10ClN3O2 |
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Molecular Weight |
203.62 g/mol |
IUPAC Name |
ethyl 5-amino-4-chloro-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C7H10ClN3O2/c1-3-13-7(12)5-4(8)6(9)10-11(5)2/h3H2,1-2H3,(H2,9,10) |
InChI Key |
GSCWCUVICVUFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)N)Cl |
Origin of Product |
United States |
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